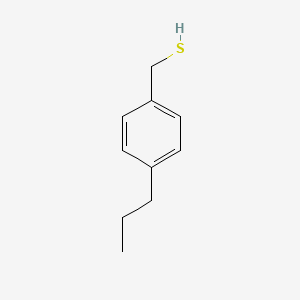
(4-Propylphenyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Propylphenyl)methanethiol is an organic compound with the molecular formula C10H14S. It is characterized by a benzene ring substituted with a propyl group at the para position and a methanethiol group. This compound is known for its distinctive odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propylphenyl)methanethiol typically involves the reaction of 4-propylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C9H11Cl+NaSH→C10H14S+NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 4-propylbenzene, using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether.
Substitution: Alkyl halides; typically carried out in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (4-Propylphenyl)methanesulfoxide, (4-Propylphenyl)methanesulfone.
Reduction: 4-Propylbenzene.
Substitution: Various thioethers depending on the alkyl halide used.
科学研究应用
(4-Propylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in thiol-ene click chemistry.
Biology: The compound is used in studies involving sulfur-containing compounds and their biological activities. It serves as a model compound for understanding the behavior of thiols in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of (4-Propylphenyl)methanethiol involves its thiol group, which can undergo various chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The compound can also act as a nucleophile, participating in substitution reactions with electrophiles.
Molecular Targets and Pathways:
Proteins: this compound can interact with cysteine residues in proteins, forming disulfide bonds and altering protein function.
Enzymes: The compound can inhibit or activate enzymes by modifying their active sites through thiol-disulfide exchange reactions.
Cell Signaling: Thiol-containing compounds are involved in redox signaling pathways, and this compound may influence these pathways by modulating the redox state of cells.
相似化合物的比较
(4-Methylphenyl)methanethiol: Similar structure but with a methyl group instead of a propyl group.
(4-Ethylphenyl)methanethiol: Similar structure but with an ethyl group instead of a propyl group.
(4-Butylphenyl)methanethiol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: (4-Propylphenyl)methanethiol is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. The length of the alkyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules. This makes this compound distinct in its applications and behavior compared to its analogs.
属性
IUPAC Name |
(4-propylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNXHYAFCUHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2754860.png)
![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2754864.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2754868.png)
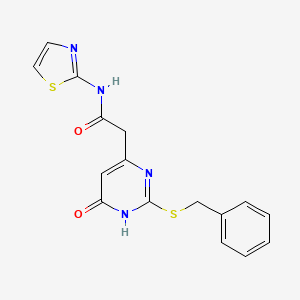
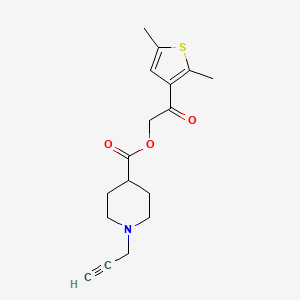
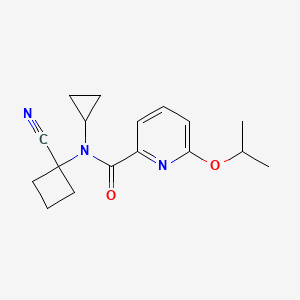
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)
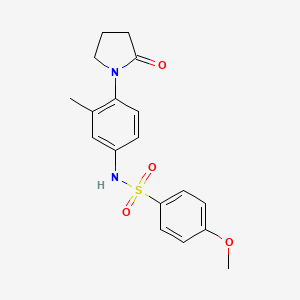
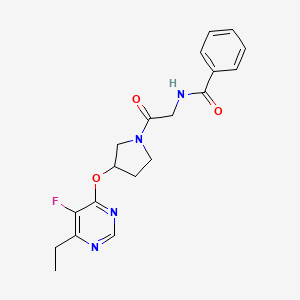
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)

